

Developing RIPK2 Degraders Using VH032 Thiol: Application Notes and Protocols

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Compound of Interest

Compound Name: *VH032 thiol*

Cat. No.: *B15543004*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of RIPK2 (Receptor-Interacting Protein Kinase 2) degraders utilizing the **VH032 thiol** as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These guidelines are intended for researchers and scientists in the field of targeted protein degradation and drug development.

Introduction to RIPK2 and Targeted Degradation

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine kinase that functions as a key signaling node downstream of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors.[1][2][3] Activation of the NOD/RIPK2 signaling pathway triggers the production of pro-inflammatory cytokines and is implicated in various inflammatory diseases, including Crohn's disease, sarcoidosis, and inflammatory bowel disease.[2][4] Consequently, RIPK2 has emerged as a promising therapeutic target.

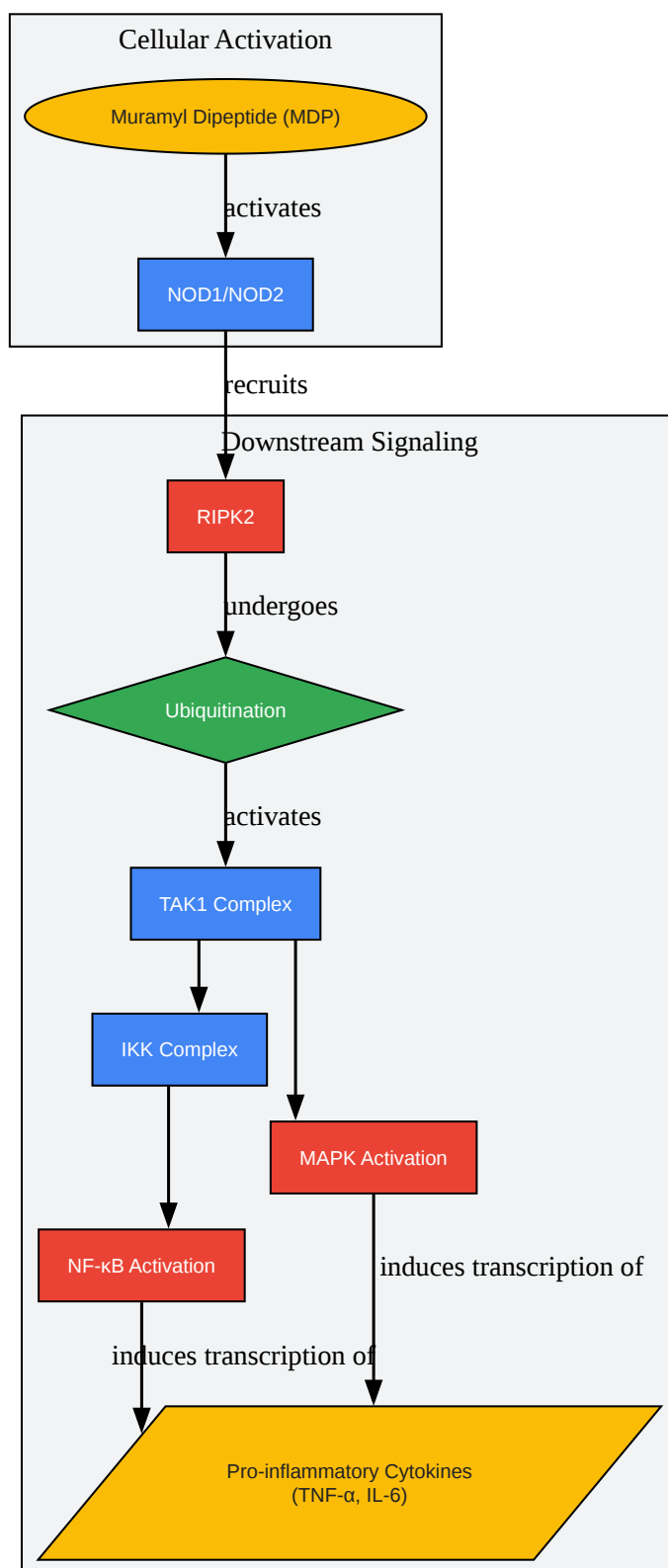
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of a target protein rather than just inhibiting its activity.[4][5] A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand

that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the POI.[5]

VH032 is a potent ligand for the VHL E3 ligase.[6] The functionalized version, **VH032 thiol**, provides a reactive handle for conjugation to a RIPK2 inhibitor, forming a VHL-recruiting RIPK2 degrader.[7]

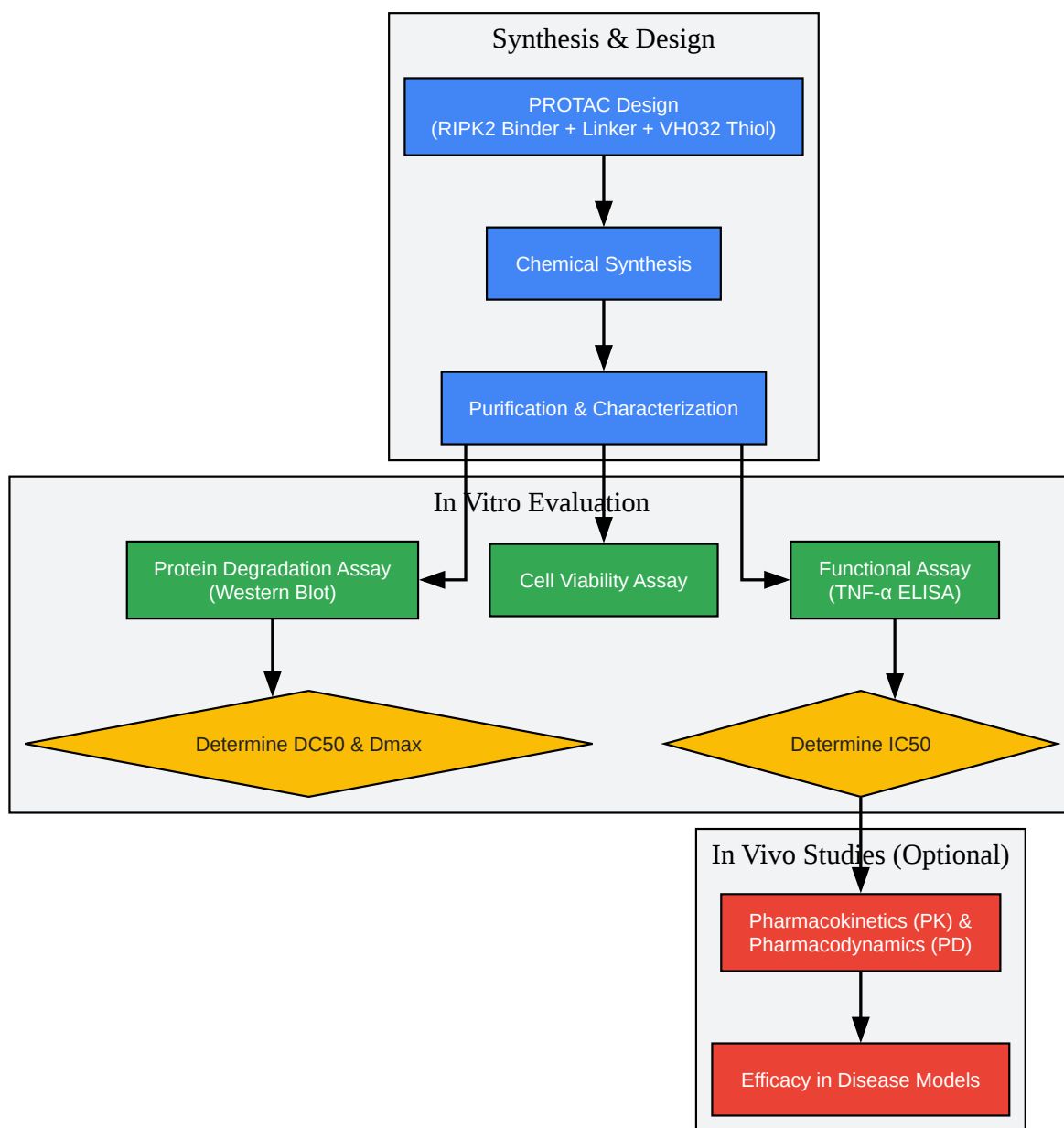
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the RIPK2 signaling pathway and a general experimental workflow for the development and characterization of RIPK2 degraders.



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Figure 1: Simplified RIPK2 Signaling Pathway. Max Width: 760px.



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Figure 2: Experimental Workflow for RIPK2 Degradation Development. Max Width: 760px.

Quantitative Data Summary

The following tables summarize key quantitative parameters for exemplary RIPK2 PROTACs from published studies. Note that not all examples specifically utilize **VH032 thiol** but serve as a reference for achievable potencies.

Table 1: In Vitro Degradation of RIPK2

Compound/ PROTAC	E3 Ligase Recruited	Cell Line	pDC50 (log half- maximal degradation concentrati on)	Dmax (% of maximal degradation)	Reference
PROTAC 1	VHL	THP-1	8.7 ± 0.1	-	[3]
PROTAC 2	IAP	THP-1	9.4 ± 0.1	-	[3]
PROTAC 3	Cereblon	THP-1	8.6 ± 0.4	-	[3]
PROTAC 4	IAP	Human PBMCs	7.9 ± 0.2	69.2 ± 11.5%	[3]
PROTAC 6	IAP	Human PBMCs	-	>90% at 100 nM	[3]

Table 2: Functional Inhibition of RIPK2 Pathway

Compound/PROTAC	Assay	Cell/System	pIC50 (log half-maximal inhibitory concentration)	Reference
PROTAC 2	MDP-induced TNF- α release	Human whole blood	7.95 \pm 0	[3]
PROTAC 4	L18-MDP-induced TNF- α release	Human PBMCs	8.0 \pm 0.5	[3]
PROTAC 4	MDP-induced TNF- α release	Rat and Human whole blood	7.7	[3]

Table 3: Pharmacokinetic and Pharmacodynamic Parameters

Compound/PROTAC	Species	Dosing	Key Findings	Reference
PROTAC 6	Rat	20 mg/kg SC	t _{1/2} = 6.9 h; >90% TNF- α inhibition at 8h with 50% RIPK2 degradation.	[7]
PROTAC 8	Rat	0.5 mg/kg QD SC for 3 days	>60% degradation and >80% TNF- α inhibition after first dose.	[7]

Experimental Protocols

Synthesis of a VH032-based RIPK2 PROTAC (General Protocol)

This protocol outlines a general strategy for synthesizing a RIPK2 PROTAC by conjugating a RIPK2 inhibitor with a linker to **VH032 thiol**. The specific RIPK2 inhibitor and linker will need to be chosen and synthesized separately.

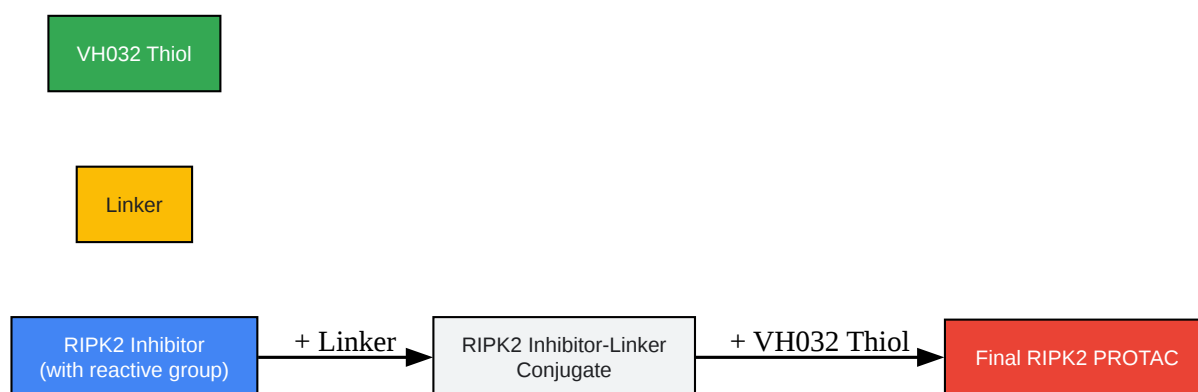
Materials:

- RIPK2 inhibitor with a suitable reactive group (e.g., an alkyl halide or a maleimide for reaction with a thiol)
- **VH032 thiol**
- Linker with appropriate functional groups
- Solvents (e.g., DMF, DMSO)
- Base (e.g., DIPEA, triethylamine)
- Inert atmosphere (e.g., nitrogen or argon)
- Purification system (e.g., HPLC)

Procedure:

- Linker Attachment to RIPK2 Inhibitor:
 - Dissolve the RIPK2 inhibitor and a linker with a complementary reactive group in an appropriate solvent.
 - Add a base if necessary to facilitate the reaction.
 - Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
 - Purify the RIPK2 inhibitor-linker conjugate.
- Conjugation to **VH032 Thiol**:

- Dissolve the purified RIPK2 inhibitor-linker conjugate and **VH032 thiol** in an anhydrous solvent like DMF.
- Add a base such as DIPEA to deprotonate the thiol, forming a thiolate.
- Stir the reaction at room temperature under an inert atmosphere. The reaction progress should be monitored by LC-MS.
- Upon completion, quench the reaction and purify the final PROTAC molecule using reverse-phase HPLC.
- Confirm the identity and purity of the final product by LC-MS and NMR.



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Figure 3: General Synthesis Scheme for a VH032-based RIPK2 PROTAC. Max Width: 760px.

Western Blot for RIPK2 Degradation

This protocol allows for the quantification of RIPK2 protein levels in cells following treatment with a degrader.

Materials:

- Cell line expressing RIPK2 (e.g., THP-1, PBMCs)
- RIPK2 PROTAC

- Vehicle control (e.g., DMSO)
- Cell culture medium and supplements
- Ice-cold PBS
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against RIPK2
- Primary antibody against a loading control (e.g., β -actin, GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment:
 - Plate cells at an appropriate density and allow them to adhere overnight.
 - Treat cells with varying concentrations of the RIPK2 PROTAC or vehicle control for the desired time points (e.g., 4, 8, 16, 24 hours).

- Cell Lysis:
 - Aspirate the media and wash the cells with ice-cold PBS.
 - Add ice-cold RIPA buffer to the cells and incubate on ice for 30 minutes.
 - Scrape the cells and collect the lysate.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize the protein concentrations and prepare samples with Laemmli buffer.
 - Boil the samples at 95°C for 5-10 minutes.
 - Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against RIPK2 and a loading control overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection and Analysis:
 - Apply the chemiluminescent substrate and capture the signal using an imaging system.
 - Quantify the band intensities using densitometry software.

- Normalize the RIPK2 protein levels to the loading control.
- Calculate the percentage of degradation relative to the vehicle-treated control.
- Determine DC50 and Dmax values by plotting the percentage of degradation against the PROTAC concentration.

TNF- α ELISA

This protocol measures the secretion of TNF- α , a downstream cytokine in the RIPK2 pathway, to assess the functional effect of the RIPK2 degrader.

Materials:

- Human TNF- α ELISA kit
- Cell line that produces TNF- α upon stimulation (e.g., THP-1, PBMCs)
- RIPK2 PROTAC
- Stimulant (e.g., MDP or L18-MDP)
- Cell culture medium
- Microplate reader

Procedure:

- Cell Treatment and Stimulation:
 - Plate cells and treat with different concentrations of the RIPK2 PROTAC or vehicle for a predetermined time (e.g., 2-4 hours).
 - Stimulate the cells with MDP or L18-MDP to induce TNF- α production.
 - Incubate for an appropriate time (e.g., 6-18 hours).
- Sample Collection:

- Centrifuge the cell plates to pellet the cells.
- Carefully collect the supernatant containing the secreted TNF- α .
- ELISA:
 - Perform the TNF- α ELISA according to the manufacturer's protocol. This typically involves:
 - Adding standards and samples to a pre-coated microplate.
 - Incubating with a detection antibody.
 - Adding a substrate to develop a colorimetric signal.
 - Stopping the reaction.
- Data Analysis:
 - Measure the absorbance at the appropriate wavelength using a microplate reader.
 - Generate a standard curve and determine the concentration of TNF- α in each sample.
 - Calculate the percentage of inhibition of TNF- α release for each PROTAC concentration compared to the stimulated vehicle control.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the PROTAC concentration.

Cell Viability Assay

This protocol assesses the cytotoxicity of the RIPK2 degrader.

Materials:

- Cell line of interest
- RIPK2 PROTAC
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

- Opaque-walled microplates
- Microplate reader

Procedure:

- Cell Plating and Treatment:
 - Plate cells in an opaque-walled microplate at a suitable density.
 - Treat the cells with a range of concentrations of the RIPK2 PROTAC for the desired duration (e.g., 24, 48, 72 hours).
- Assay:
 - Perform the cell viability assay according to the manufacturer's instructions. This usually involves adding the reagent to the cells and incubating for a specific time.
- Data Analysis:
 - Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
 - Normalize the data to the vehicle-treated control to determine the percentage of cell viability.
 - Plot the percentage of viability against the PROTAC concentration to assess any cytotoxic effects.

Conclusion

The development of RIPK2 degraders using **VH032 thiol** presents a promising strategy for targeting inflammatory diseases. By following the detailed protocols and utilizing the quantitative data provided as a benchmark, researchers can effectively design, synthesize, and characterize novel RIPK2 PROTACs. Careful evaluation of degradation efficiency, functional consequences, and potential cytotoxicity is essential for the successful development of these next-generation therapeutics.

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